![molecular formula C37H48O14 B12339183 [(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12339183.png)
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jatrophane 6 is a macrocyclic diterpene compound found in plants of the Euphorbiaceae family. These diterpenes are known for their complex structures and diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic properties . Jatrophane 6, in particular, has garnered interest due to its potential as a powerful inhibitor of P-glycoprotein, a protein associated with multidrug resistance in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Jatrophane 6 typically involves the formation of a casbene precursor, followed by the opening of the cyclopropane ring and closure of a five-membered ring between carbon atoms 6 and 10 to form the jatrophane core . This process requires precise control of reaction conditions, including temperature and pH, to ensure the correct formation of the macrocyclic structure.
Industrial Production Methods
Industrial production of Jatrophane 6 is less common due to the complexity of its synthesis. extraction from natural sources, such as plants in the Euphorbiaceae family, remains a viable method. Techniques like column chromatography and droplet countercurrent chromatography are employed to isolate and purify Jatrophane 6 from plant extracts .
Análisis De Reacciones Químicas
Types of Reactions
Jatrophane 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Jatrophane 6 can lead to the formation of epoxides, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
Jatrophane 6 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrocyclic diterpenes and their reactivity.
Biology: Investigated for its role in modulating biological pathways, particularly those involving P-glycoprotein.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit multidrug resistance.
Industry: Utilized in natural product drug discovery programs to develop new therapeutic agents
Mecanismo De Acción
Jatrophane 6 exerts its effects primarily through the inhibition of P-glycoprotein, a protein that pumps drugs out of cells and contributes to multidrug resistance. By inhibiting this protein, Jatrophane 6 can enhance the efficacy of chemotherapeutic agents. The molecular targets and pathways involved include the binding of Jatrophane 6 to the active site of P-glycoprotein, thereby preventing its function .
Comparación Con Compuestos Similares
Similar Compounds
Lathyrane: Another macrocyclic diterpene with similar biological activities.
Terracinolide: Known for its anti-inflammatory properties.
Ingenane: Exhibits cytotoxic effects against cancer cells.
Pepluane: Studied for its antiviral activities.
Paraliane: Has a unique 5/6/5/5 tetracyclic system
Uniqueness of Jatrophane 6
Jatrophane 6 stands out due to its potent inhibition of P-glycoprotein, making it a valuable compound in overcoming multidrug resistance in cancer therapy. Its unique polyoxygenated polycyclic structure also contributes to its distinct biological activities .
Propiedades
Fórmula molecular |
C37H48O14 |
|---|---|
Peso molecular |
716.8 g/mol |
Nombre IUPAC |
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate |
InChI |
InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3/b17-16-/t19-,27-,28+,29-,30-,31-,32+,33+,36+,37+/m0/s1 |
Clave InChI |
FPNGPBYYMDKBKJ-RPNOQZHMSA-N |
SMILES isomérico |
C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C |
SMILES canónico |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


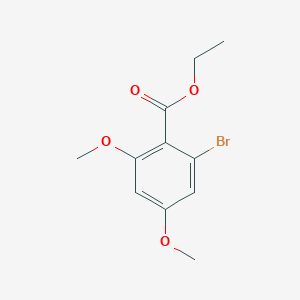
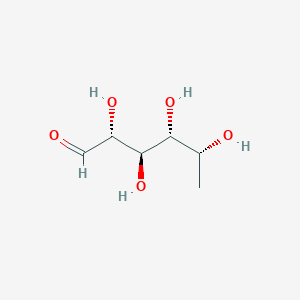
![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)
![(E)-[(2Z)-2-(hydroxymethylidene)-3-oxobutylidene]urea](/img/structure/B12339130.png)
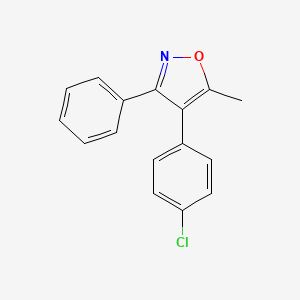

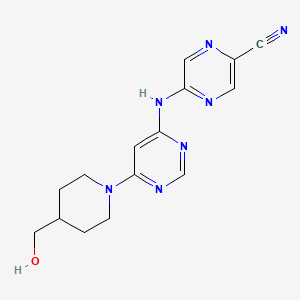
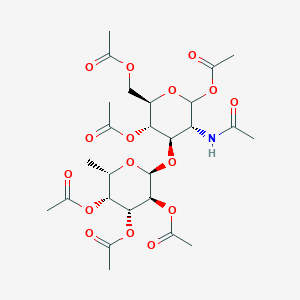
![(E)-1-[2,4-bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B12339157.png)
![3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-5-propylsulfanyl-7aH-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12339161.png)
![(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12339162.png)
![1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-](/img/structure/B12339163.png)

![6,9-Diazaspiro[4.5]decan-8-one](/img/structure/B12339191.png)
